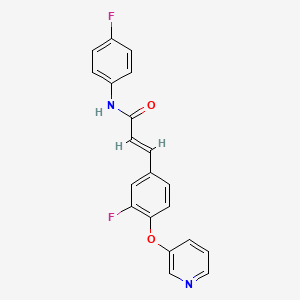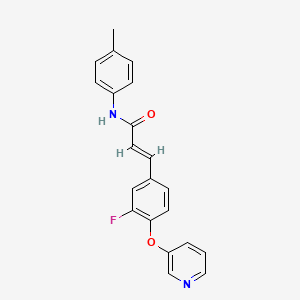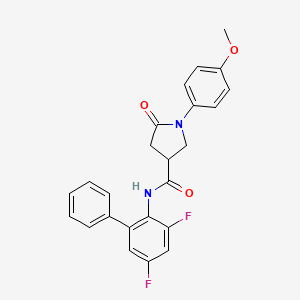![molecular formula C23H21FN2O4 B7552074 N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide, commonly known as FL118, is a small molecule drug that has been developed for the treatment of various types of cancer. The drug has been shown to have potent anticancer activity in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
The mechanism of action of FL118 is not fully understood. However, it has been shown to inhibit the activity of multiple targets involved in cancer cell survival and proliferation. FL118 has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. FL118 has also been shown to inhibit the activity of Bcl-2, a protein that promotes cell survival, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FL118 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels, which are necessary for tumor growth. FL118 has also been shown to inhibit the migration and invasion of cancer cells, which are necessary for metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FL118 is its potent anticancer activity against a wide range of cancer types. FL118 has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, one limitation of FL118 is its low solubility, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for the development of FL118. One direction is to optimize the synthesis method to improve the yield and purity of the drug. Another direction is to further investigate the mechanism of action of FL118 to better understand how it inhibits cancer cell survival and proliferation. Additionally, future studies could investigate the potential of FL118 in combination with other chemotherapy drugs to enhance its anticancer activity. Finally, clinical trials are needed to evaluate the safety and efficacy of FL118 in humans.
Métodos De Síntesis
The synthesis of FL118 involves a multi-step process that includes the reaction of 3-fluoroacetophenone with ethylene glycol to form 2-(3-fluorophenyl)-2-hydroxyethyl ketone. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, FL118.
Aplicaciones Científicas De Investigación
FL118 has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. In addition, FL118 has been shown to have a synergistic effect when used in combination with other chemotherapy drugs.
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c1-30-18-11-9-15(10-12-18)22(28)26-20-8-3-2-7-19(20)23(29)25-14-21(27)16-5-4-6-17(24)13-16/h2-13,21,27H,14H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBPQTYBLVUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC(C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)


![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(N-ethyl-2,4-dimethylanilino)acetamide](/img/structure/B7552034.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)
![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
![methyl (E)-3-[3-[2-[(3-cyanopyridin-2-yl)amino]ethylsulfamoyl]-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B7552058.png)

![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)
